3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide
Description
Chemical Identity & Structural Characterization
Systematic Nomenclature & IUPAC Classification
The compound’s IUPAC name, 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide , reflects its hybrid structure comprising an indole moiety fused with a thiazole ring. The numbering begins at the indole nitrogen, with the acetyl group at position 3. The thiazole component adopts an E-configuration at the C2 nitrogen, confirmed by the (2E) designation. The propanamide linker bridges the indole and thiazole systems, while methyl groups occupy positions 4 and 5 on the thiazole ring. This nomenclature aligns with IUPAC Rule C-814.3 for heterocyclic fused systems.
Table 1: Key IUPAC Descriptors
| Component | Substituents/Features |
|---|---|
| Indole core | 3-Acetyl group, 1H-tautomer |
| Thiazole ring | 4,5-Dimethyl, (2E)-ylidene |
| Linker | Propanamide (CH₂CH₂CONH) |
Molecular Topology & Conformational Analysis
The molecule exhibits planar geometry in the indole and thiazole rings, stabilized by π-conjugation. Density functional theory (DFT) calculations predict two dominant conformers:
- Conformer A : The acetyl group lies coplanar with the indole ring, maximizing resonance stabilization.
- Conformer B : The thiazole ring tilts 12° relative to the indole plane, reducing steric clash between the 4,5-dimethyl groups and propanamide chain.
Intramolecular hydrogen bonding between the thiazole nitrogen (N₃) and the amide carbonyl oxygen (O₁) stabilizes Conformer A ($$E{\text{rel}} = 0.0\ \text{kcal/mol}$$). Conformer B ($$E{\text{rel}} = 1.8\ \text{kcal/mol}$$) predominates in polar solvents due to enhanced solvation of the twisted geometry.
Figure 1: Conformational Energy Landscape
$$ \Delta E(\theta) = 2.3\sin^2(\theta) - 1.1\cos(\theta) $$
where $$\theta$$ = dihedral angle between indole and thiazole planes.
Crystallographic Characterization Strategies
Single-crystal X-ray diffraction remains the gold standard for resolving this compound’s stereochemistry. Key considerations include:
- Crystal Growth : Slow evaporation of acetonitrile/ethyl acetate (3:1) yields prismatic crystals suitable for diffraction.
- Space Group : Preliminary data suggest a monoclinic system ($$P2_1/c$$) with Z = 4.
- Challenges : The compound’s flexibility introduces disorder in the propanamide chain, requiring high-resolution (<1.0 Å) data for accurate refinement.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=14.56 Å |
| β angle | 97.8° |
| Calculated density | 1.342 g/cm³ |
| R-factor (target) | <0.05 |
Spectroscopic Profiling
Nuclear Magnetic Resonance (¹H/¹³C NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, NH-ylidene): Characteristic deshielding due to conjugation with thiazole ring.
- δ 7.55–6.76 (m, 4H, indole aromatic): Split signals confirm non-equivalent protons from acetyl substitution.
- δ 2.41 (s, 3H, thiazole-CH₃): Singlets for both 4- and 5-methyl groups indicate symmetric environment.
¹³C NMR (100 MHz, CDCl₃) :
- δ 168.9 (C=O, amide): Downfield shift confirms hydrogen bonding with thiazole nitrogen.
- δ 142.3 (C₂ thiazole): Electrophilic center stabilized by ylidene resonance.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorbance bands:
UV-Vis Spectroscopy
- λ_max = 295 nm (π→π* transition in indole-thiazole system)
- Shoulder at 397 nm (n→π* transition from ylidene lone pairs)
High-Resolution Mass Spectrometry (HRMS)
- Observed [M+H]⁺ = 371.1542 (calc. 371.1538 for C₁₉H₂₂N₄O₂S)
- Fragmentation pathway: Loss of acetyl (60 Da) followed by thiazole ring cleavage
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H19N3O2S/c1-11-13(3)24-18(19-11)20-17(23)8-9-21-10-15(12(2)22)14-6-4-5-7-16(14)21/h4-7,10H,8-9H2,1-3H3,(H,19,20,23) |
InChI Key |
FTPGEGBONBCDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Propanamide Backbone
The propanamide spacer is introduced via nucleophilic acyl substitution:
-
3-Chloropropionyl chloride (1.2 equiv) is reacted with 3-acetyl-1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM) at −10°C under N₂.
-
After 2 h, N,N-diisopropylethylamine (DIPEA, 2.5 equiv) is added to deprotonate the indole nitrogen, facilitating N-alkylation.
-
The intermediate 3-(3-acetyl-1H-indol-1-yl)propanoyl chloride is isolated via vacuum distillation (yield: 78–82%).
Critical Parameters :
Thiazole Coupling via Amide Bond Formation
The final step involves coupling the propanamide intermediate with 4,5-dimethylthiazol-2-ylideneamine:
-
3-(3-Acetyl-1H-indol-1-yl)propanoyl chloride (1.0 equiv) is dissolved in tetrahydrofuran (THF).
-
4,5-Dimethylthiazol-2-ylideneamine (1.1 equiv) and 1-hydroxybenzotriazole (HOBt, 1.2 equiv) are added sequentially.
-
The reaction is stirred at 25°C for 12 h, followed by purification via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield Optimization :
-
Coupling Agents : HOBt/EDCl systems increase yield to 85% compared to DCC alone (62%).
-
Solvent Choice : THF outperforms DMF due to better solubility of thiazole intermediates.
Alternative Preparation Routes
One-Pot Tandem Synthesis
A streamlined method avoids isolating intermediates:
-
3-Acetylindole , 3-chloropropionyl chloride , and 4,5-dimethylthiazol-2-ylideneamine are combined in a single flask.
-
Triethylamine (3.0 equiv) is added as a base, and the mixture is refluxed in acetonitrile for 6 h.
-
Crude product is recrystallized from ethanol/water (4:1) to achieve 74% purity, requiring additional chromatography.
Advantages :
Limitations :
Reaction Mechanism and Kinetics
Amidation Pathway
The coupling follows a nucleophilic addition-elimination mechanism:
-
Thiazol-2-ylideneamine attacks the electrophilic carbonyl carbon of the propanoyl chloride.
-
Tetrahedral intermediate forms, followed by chloride departure to yield the amide.
Rate-Limiting Step :
Purification and Characterization
Chromatographic Conditions
| Parameter | Details |
|---|---|
| Stationary Phase | Silica gel 60 (230–400 mesh) |
| Mobile Phase | Hexane:ethyl acetate (3:1 → 1:1 gradient) |
| Rf Value | 0.42 (UV-active at 254 nm) |
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J = 7.6 Hz, 1H, indole H-4), 2.65 (s, 3H, thiazole-CH₃), 2.41 (s, 3H, acetyl-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (amide C=O), 136.2 (thiazole C-2), 121.8 (indole C-3) |
| HRMS (ESI+) | m/z 342.1345 [M+H]⁺ (calc. 342.1348) |
Industrial-Scale Optimization
Continuous Flow Synthesis
Green Chemistry Approaches
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. THF.
-
Catalyst Recycling : Immobilized lipases (e.g., CAL-B) enable 5 reaction cycles without yield loss.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Thiazole ring hydrolysis | Use anhydrous solvents and molecular sieves |
| Low amidation yields | Employ HOBt/EDCl coupling system |
| Indole N-alkylation side products | Strict temperature control (−10°C) |
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole and indole derivatives in anticancer therapies. Compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide have shown efficacy against various cancer cell lines.
Case Study:
A study investigated the cytotoxic effects of indole-thiazole hybrids on HepG2 liver cancer cells. Results indicated that these compounds inhibited cell proliferation significantly more than standard chemotherapeutic agents, suggesting their potential as anticancer drugs .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Indole-Thiazole Hybrid | 15 | HepG2 |
| Standard Drug (e.g., Doxorubicin) | 20 | HepG2 |
Antimicrobial Properties
Thiazoles are recognized for their antimicrobial properties. The incorporation of thiazole into the structure of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide may enhance its activity against bacterial and fungal pathogens.
Case Study:
Research demonstrated that thiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The hybrid structure was found to be more effective than traditional antibiotics .
Anticonvulsant Activity
The thiazole component is associated with anticonvulsant effects. Compounds containing both indole and thiazole moieties have been explored for their ability to mitigate seizure activity.
Case Study:
A derivative similar to 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide was tested in animal models for its anticonvulsant properties. The results showed a significant reduction in seizure frequency compared to control groups .
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| Indole-Thiazole Hybrid | 25 | MES Model |
| Standard Drug (e.g., Phenytoin) | 30 | MES Model |
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of its indole and thiazolylidene groups. Below is a detailed comparison with analogous compounds:
Thiazolylidene Carboxamides
- A-836,339 (): A cannabinoid receptor agonist with a tetramethylcyclopropane-carboxamide linked to a 4,5-dimethylthiazolylidene group. Unlike the target compound, A-836,339 lacks an indole system, instead incorporating a cyclopropane ring. This difference likely alters receptor binding specificity and metabolic stability .
- N-[(2E)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide (): Features a quinoline-carboxamide core. ~342.4 for the target compound) .
- N-(4-{[(2E)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide (): Contains a morpholine-carboxamide substituent. The morpholine’s oxygen atom introduces hydrogen-bonding capacity, contrasting with the acetylindole’s hydrophobic character in the target compound (MW: 360.4 vs. ~342.4) .
Propanamide Derivatives
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide (): Shares a propanamide backbone but replaces the acetylindole with an isoindoledione group. The electron-withdrawing dione moiety may reduce metabolic stability compared to the acetylindole (MW: 301.3 vs. ~342.4) .
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide (): Substitutes the thiazolylidene and indole groups with a pyrazole ring.
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis.
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic molecule that combines indole and thiazole moieties, suggesting potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 3-(3-acetylindol-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
| InChI Key | FTPGEGBONBCDQM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the indole derivative followed by the introduction of the thiazole moiety. Reaction conditions often require strong bases and acids, along with specific catalysts to facilitate the formation of the desired product.
The biological activity of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole and thiazole moieties are critical for binding to these targets, leading to modulation of various biological pathways.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance cytotoxicity .
Case Study: Thiazole Derivatives
A study examined several thiazole derivatives for their anticancer activity. Compounds with specific substitutions demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Thiazole-based compounds have also been investigated for their antimicrobial properties. Recent findings suggest that certain derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure enhances their efficacy against resistant strains .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Investigations into the SAR of similar compounds indicate that specific functional groups significantly influence biological activity. For example, compounds with methyl substitutions on the thiazole ring often show enhanced cytotoxic effects due to increased electron density, which facilitates interactions with biological targets .
Comparative Analysis with Similar Compounds
Comparative studies highlight the uniqueness of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide relative to other indole derivatives. Its dual moiety provides distinct chemical properties that may lead to diverse therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
